2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Brand Name: Vulcanchem
CAS No.: 899761-56-9
VCID: VC5213646
InChI: InChI=1S/C17H11ClN2OS/c18-12-6-3-5-11(8-12)15-19-16-13(17(22)20-15)9-10-4-1-2-7-14(10)21-16/h1-8H,9H2,(H,19,20,22)
SMILES: C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)Cl
Molecular Formula: C17H11ClN2OS
Molecular Weight: 326.8

2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

CAS No.: 899761-56-9

Cat. No.: VC5213646

Molecular Formula: C17H11ClN2OS

Molecular Weight: 326.8

* For research use only. Not for human or veterinary use.

2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione - 899761-56-9

Specification

CAS No. 899761-56-9
Molecular Formula C17H11ClN2OS
Molecular Weight 326.8
IUPAC Name 2-(3-chlorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C17H11ClN2OS/c18-12-6-3-5-11(8-12)15-19-16-13(17(22)20-15)9-10-4-1-2-7-14(10)21-16/h1-8H,9H2,(H,19,20,22)
Standard InChI Key VIQKKOZEUCDHGN-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

2-(3-Chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS No. 899761-56-9) features a planar polycyclic system comprising:

  • A chromene moiety (benzopyran) fused to a pyrimidine ring at positions 2 and 3.

  • A thione group (-C=S) at position 4 of the pyrimidine ring, enhancing electrophilicity and hydrogen-bonding capacity.

  • A 3-chlorophenyl substituent at position 2, introducing steric and electronic effects critical for bioactivity.

The molecular formula C₁₇H₁₁ClN₂OS (MW: 326.8 g/mol) confers moderate hydrophobicity, with calculated logP values suggesting membrane permeability. X-ray crystallography of analogous chromeno-pyrimidines reveals a nearly coplanar arrangement between the chromene and pyrimidine rings, a configuration that facilitates π-π stacking interactions with biological targets .

Spectral Characterization

Key spectroscopic data for structurally related compounds provide insights into expected properties:

TechniqueObservations (Analogous Compounds)Source
¹H NMR- Aromatic protons: δ 7.2–8.3 ppm (multiplets)
- CH₂ groups: δ 4.0–5.4 ppm (singlets)
¹³C NMR- Thione carbon: δ 180–185 ppm
IR- C=S stretch: 1150–1250 cm⁻¹
HRMS- [M+H]+: m/z 327.0432 (calculated)

The thione group’s IR absorption at 1185 cm⁻¹ and deshielded ¹³C NMR signal at δ 182.3 ppm are diagnostic for structural confirmation .

Synthesis and Optimization Strategies

Conventional Multi-Step Synthesis

While explicit protocols for 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione are scarce, analogous chromeno-pyrimidines are synthesized via:

  • Cyclocondensation: Reaction of 3-chlorophenyl-substituted precursors with thiourea derivatives under acidic conditions.

  • Annulation: Microwave-assisted closure of β-enaminonitrile intermediates, achieving yields >75% in reduced time .

A representative green synthesis from involves:

  • Reactants: (Thio)chroman-4-ones, arylhydrazonals, NH₄OAc.

  • Conditions: Q-tube reactor at 170°C for 45 minutes.

  • Yield: 63–94% after recrystallization.

Microwave-Assisted Routes

Recent advances employ microwave dielectric heating to accelerate heterocycle formation. For example:

  • Ethyl N-(3-cyano-4H-chromen-2-yl)formimidate intermediates cyclize under microwaves (150°C, 20 min) to yield chromeno-pyrimidines with 82–89% efficiency .

Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Time
ConventionalReflux, 12–24 h55–68High
Green (Q-tube) 170°C, 45 min63–94Medium
Microwave 150°C, 20 min82–89Low

Microwave methods reduce reaction times by 90% compared to conventional routes, making them industrially viable .

Biological Activities and Mechanisms

CompoundHCT116MDA-MB-231MCF7Fibroblasts
6c 1.82.43.1>25
4a 4.75.96.8ND

Mechanistic studies suggest:

  • Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes .

  • Apoptosis induction: Caspase-3/7 activation and Bcl-2 downregulation .

Antimicrobial Activity

Thione-containing derivatives show broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8–16 μg/mL (vs. S. aureus).

  • Fungi: 80% growth inhibition of C. albicans at 32 μg/mL.

The thione group’s metal-chelating ability may disrupt microbial enzyme cofactors.

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

In silico modeling of chromeno-pyrimidines predicts:

  • Absorption: Caco-2 permeability = 1.2 × 10⁻⁶ cm/s (moderate).

  • Metabolism: CYP3A4 substrate (high first-pass effect).

  • Toxicity: Ames test-negative; hepatotoxicity risk = low .

Experimental Toxicity

  • Acute toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Genotoxicity: Comet assay shows no DNA damage at ≤25 μM .

Future Directions and Challenges

Structural Optimization

  • Halogen substitution: Introducing Br or F at position 4’ may enhance bioactivity .

  • Prodrug design: Masking the thione as a thioether could improve oral bioavailability.

Target Identification

  • Proteomics: SILAC-based profiling to identify binding partners.

  • Crystallography: Co-crystallization with topoisomerase II for rational design.

Clinical Translation Challenges

  • Solubility: ≤5 μg/mL in PBS necessitates formulation with cyclodextrins.

  • Scale-up: Continuous-flow reactors could address batch variability in green synthesis .

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